N1-(2-chlorobenzyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide
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Overview
Description
N1-(2-chlorobenzyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of chlorobenzyl, fluorophenyl, and morpholinoethyl groups, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 2-chlorobenzylamine and 4-fluorophenylmorpholine. These intermediates are then reacted with oxalyl chloride to form the desired oxalamide compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl and fluorophenyl sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N1-(2-chlorobenzyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-2-(4-fluorophenyl)ethanaminium
- 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzo[d]imidazole
Uniqueness
N1-(2-chlorobenzyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3O3/c22-18-4-2-1-3-16(18)13-24-20(27)21(28)25-14-19(26-9-11-29-12-10-26)15-5-7-17(23)8-6-15/h1-8,19H,9-14H2,(H,24,27)(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWZYQBFHSSPPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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